An In-depth Technical Guide to o-Fluoroacetophenone (CAS 445-27-2): A Cornerstone Intermediate in Modern Synthesis
An In-depth Technical Guide to o-Fluoroacetophenone (CAS 445-27-2): A Cornerstone Intermediate in Modern Synthesis
This guide offers a comprehensive technical overview of o-fluoroacetophenone (also known as 2'-fluoroacetophenone), a pivotal fluorinated aromatic ketone. With the CAS number 445-27-2, this compound has emerged as a versatile and indispensable building block in the realms of pharmaceutical development, agrochemical synthesis, and materials science.[1][2][3] Its strategic importance is largely derived from the unique electronic and steric properties imparted by the fluorine atom at the ortho position of the phenyl ring.[1] This document will delve into the core physicochemical properties, spectral signatures, synthesis, reactivity, and key applications of o-fluoroacetophenone, providing researchers, scientists, and drug development professionals with actionable insights and detailed protocols.
Compound Identity and Physicochemical Properties
o-Fluoroacetophenone is an aromatic ketone characterized by an acetyl group and a fluorine atom attached to adjacent carbons on a benzene ring.[4] This substitution pattern is central to its chemical behavior and utility. At ambient temperature, it typically presents as a colorless to pale yellow liquid or a low-melting solid.[4][5]
A summary of its key physicochemical properties is presented in Table 1 for rapid reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 445-27-2 | [6] |
| Molecular Formula | C₈H₇FO | [4][7] |
| Molecular Weight | 138.14 g/mol | [4][7] |
| Appearance | Colorless to light yellow liquid/solid | [4][5] |
| Melting Point | 26-27 °C | [4] |
| Boiling Point | 187-189 °C (at 760 mmHg); 82-83 °C (at 10 mmHg) | [4] |
| Density | 1.137 g/mL at 20 °C | [4] |
| Refractive Index (n20/D) | 1.507 | [8] |
| Flash Point | 61 °C (141.8 °F) | [8] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. | [4] |
Spectroscopic Profile: Elucidating the Structure
The structural confirmation of o-fluoroacetophenone is unequivocally achieved through a combination of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of o-fluoroacetophenone are particularly informative due to the presence of the magnetically active ¹⁹F nucleus, which couples with nearby ¹H and ¹³C nuclei. A hallmark of the 2'-fluoro substitution is the observation of "through-space" coupling between the fluorine atom and the protons and carbon of the acetyl group, which is a direct consequence of their spatial proximity in the preferred s-trans conformation.[5][9]
Table 2: Key NMR Spectral Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Assignment | Source(s) |
| ¹H NMR | ~7.86 (td) | - | Aromatic H | [5] |
| ~7.50 (m) | - | Aromatic H | [5][10] | |
| ~7.20 (td) | - | Aromatic H | [5][10] | |
| ~7.12 (dd) | - | Aromatic H | [5][10] | |
| ~2.62 (d) | ⁵J(H,F) ≈ 5 Hz | Methyl Protons (-CH₃) | [5][10] | |
| ¹³C NMR | ~199.8 (d) | - | Carbonyl Carbon (C=O) | [5] |
| ~161.5 (d) | ¹J(C,F) ≈ 250 Hz | C-F | [5] | |
| ~133.6 (d) | - | Aromatic C-H | [5] | |
| ~130.3 (d) | - | Aromatic C-H | [5] | |
| ~128.3 (d) | - | Aromatic C-H | [5] | |
| ~124.2 (d) | - | Aromatic C-H | [5] | |
| ~116.5 (d) | - | Aromatic C-H | [5] | |
| ~31.8 (d) | ⁴J(C,F) ≈ 4 Hz | Methyl Carbon (-CH₃) | [5] |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl group in an aromatic ketone. The presence of the C-F bond also gives rise to a strong, characteristic absorption.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source(s) |
| 1680-1700 | Strong | C=O (Aryl Ketone) Stretch | [5][11] |
| 1580-1610 | Medium-Strong | C=C (Aromatic) Stretch | [5] |
| 1100-1300 | Strong | C-F Stretch | [5] |
Mass Spectrometry (MS)
Under electron ionization (EI), o-fluoroacetophenone exhibits a clear molecular ion peak and a predictable fragmentation pattern.
Table 4: Key Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment | Source(s) |
| 138 | Moderate | [M]⁺ (Molecular Ion) | [4][12] |
| 123 | High (Base Peak) | [M - CH₃]⁺ (Loss of methyl radical) | [4] |
| 95 | High | [C₆H₄F-C=O]⁺ (Fluorobenzoyl cation) | [4] |
Synthesis of o-Fluoroacetophenone: A Practical Protocol
The most common and industrially relevant method for synthesizing o-fluoroacetophenone is the Friedel-Crafts acylation of fluorobenzene.[13] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate an acylium ion from an acylating agent like acetyl chloride or acetic anhydride. The fluorine atom on the benzene ring acts as an ortho-, para-director, though it is deactivating overall.[5]
Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a representative laboratory-scale synthesis. Causality Note: Strict anhydrous conditions are paramount as the Lewis acid catalyst (AlCl₃) reacts violently with water, which would quench the reaction.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Fluorobenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (15 mL) and anhydrous aluminum chloride (0.055 mol, 1.1 equiv). Cool the resulting suspension to 0 °C using an ice/water bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (0.055 mol, 1.1 equiv) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 10 minutes, ensuring the internal temperature remains near 0 °C.
-
Substrate Addition: After completing the acetyl chloride addition, add fluorobenzene (0.050 mol) dissolved in anhydrous DCM (10 mL) dropwise over 15-20 minutes, maintaining the 0 °C temperature.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by carefully and slowly adding the mixture to a beaker containing crushed ice (~25 g) and concentrated HCl (15 mL). Caution: This is an exothermic process and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with two portions of saturated NaHCO₃ solution and one portion of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield o-fluoroacetophenone as a clear to pale yellow liquid.[14]
Caption: Workflow for the Friedel-Crafts acylation synthesis of o-fluoroacetophenone.
Chemical Reactivity: The Influence of the Ortho-Fluoro Group
The reactivity of o-fluoroacetophenone is a fascinating interplay of electronic and steric effects originating from the ortho-fluoro substituent.[1]
-
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted acetophenone. Simultaneously, fluorine can exert an electron-donating mesomeric or resonance effect (+M) via its lone pairs, which partially counteracts the inductive deactivation of the aromatic ring towards electrophilic substitution.[1]
-
Steric Effects: The presence of the fluorine atom adjacent to the acetyl group introduces steric hindrance. This can impede the approach of bulky reagents to the carbonyl carbon, potentially slowing down certain reactions.[1]
-
Conformational Preference: As revealed by NMR studies, the molecule predominantly adopts an s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other to minimize dipole-dipole repulsion. This preferred conformation influences which face of the carbonyl is more accessible and can play a role in stereoselective reactions.[9]
These combined effects make o-fluoroacetophenone a unique synthon. For instance, while the ring is deactivated towards electrophilic substitution, the carbonyl group is activated for nucleophilic addition. This differential reactivity is a key asset for synthetic chemists.
Applications in Drug Development and Organic Synthesis
o-Fluoroacetophenone is a high-value intermediate, primarily because the introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[9]
Keystone Intermediate in Vonoprazan Synthesis
The most prominent application of o-fluoroacetophenone is as a starting material in the synthesis of Vonoprazan (Takecab®), a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[15] Multiple patented synthetic routes to Vonoprazan begin with o-fluoroacetophenone.[15][16]
One established pathway involves the conversion of o-fluoroacetophenone into a 5-(2-fluorophenyl)-substituted pyrrole ring, which forms the core scaffold of the Vonoprazan molecule.[15]
Caption: Simplified synthetic pathway from o-fluoroacetophenone to Vonoprazan.
In a route developed by Takeda, o-fluoroacetophenone is first brominated at the α-position of the carbonyl group.[15] This intermediate then undergoes further reactions, including condensation and cyclization, to construct the pivotal pyrrole ring system.[15]
A Versatile Building Block
Beyond its role in Vonoprazan synthesis, o-fluoroacetophenone is a versatile building block for a wide range of other complex molecules.[3][17] Its activated carbonyl group and functionalized aromatic ring allow it to participate in various chemical transformations, including:
-
Reductions to form chiral alcohols.
-
Condensation reactions to build larger scaffolds like chalcones.[3]
-
Formation of heterocyclic compounds.
The fluorinated phenyl moiety it provides is a common feature in many modern agrochemicals and pharmaceuticals, where it enhances biological activity and tunes pharmacokinetic properties.[2]
Safety and Handling
As with any active chemical reagent, proper handling of o-fluoroacetophenone is essential. It is a combustible liquid and can cause skin and serious eye irritation. Work should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
Conclusion
o-Fluoroacetophenone (CAS 445-27-2) is more than just a simple aromatic ketone; it is a strategic tool for the modern synthetic chemist. The ortho-fluoro substituent endows the molecule with a unique combination of electronic and steric properties, leading to predictable reactivity and making it an ideal precursor for complex targets. Its central role in the industrial synthesis of Vonoprazan underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for professionals seeking to leverage this powerful building block in drug discovery, agrochemical development, and materials science innovation.
References
-
Takeda Pharmaceutical Company Limited. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoroacetophenone: Enhancing Pharmaceutical Synthesis & Agrochemical Performance. Retrieved January 10, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). o-Fluoroacetophenone. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.
-
PubChem. (n.d.). o-Fluoroacetophenone. Retrieved January 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved January 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). A Novel and Practical Synthesis of Vonoprazan Fumarate. Retrieved January 10, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). o-Fluoroacetophenone. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of o-Fluoroacetophenone (CAS 445-27-2). Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN113896655A - Synthetic method of Vonoprazan intermediate.
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved January 10, 2026, from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved January 10, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient transfer hydrogenation of ketones by molybdenum complexes through comprehensively verifying auxiliary ligands. Retrieved January 10, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). o-Fluoroacetophenone. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Robust and efficient hydrogenation of carbonyl compounds. Retrieved January 10, 2026, from [Link]
-
PubMed. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Semantic Scholar. (n.d.). α-Fluorotricarbonyl Derivatives as Versatile Fluorinated Building Blocks: Synthesis of Fluoroacetophenone, Fluoroketo Ester and Fluoropyran-4-one Derivatives. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 2'-Fluoroacetophenone | 445-27-2 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. o-Fluoroacetophenone (CAS 445-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chemscene.com [chemscene.com]
- 9. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2'-Fluoroacetophenone(445-27-2) MS [m.chemicalbook.com]
- 13. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
